N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-8-7-9(2)14-12(13-8)15-21(19,20)11-5-3-10(4-6-11)16(17)18/h3-7H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIHPIGMCBQDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390944 | |
| Record name | N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153312-38-0 | |
| Record name | N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-NITROBENZENESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base-Mediated Reaction in Polar Solvents
The reaction typically employs a base to neutralize hydrochloric acid (HCl) byproducts. Two predominant approaches exist:
Triethylamine in Dichloromethane
In anhydrous dichloromethane, 4-nitrobenzenesulfonyl chloride (1.0 equiv) reacts with 4,6-dimethyl-2-aminopyrimidine (1.0 equiv) in the presence of triethylamine (1.2 equiv) at 0–5°C. The mixture is stirred for 4–6 hours, followed by aqueous workup to isolate the crude product.
Sodium Hydroxide in Acetone
A patent-published method (US2891949A) uses acetone as the solvent with sodium hydroxide (1.0 equiv) as the base. The reaction proceeds at 25°C for 3 hours, after which the mixture is acidified to pH 5.0 using dilute HCl to precipitate the product.
Table 1: Comparative Reaction Conditions for Classical Synthesis
Alternative Synthesis via Intermediate Protection
To mitigate side reactions, particularly in complex matrices, the amino group of 4,6-dimethyl-2-aminopyrimidine can be temporarily protected. A patented approach (US2891949A) acetylates the amine prior to sulfonamide formation:
Acetylation of 4,6-Dimethyl-2-aminopyrimidine
The aminopyrimidine (1.0 equiv) is refluxed with acetic anhydride (1.5 equiv) in toluene for 2 hours, yielding N-acetyl-4,6-dimethyl-2-aminopyrimidine. This intermediate is isolated via filtration and dried.
Coupling with 4-Nitrobenzenesulfonyl Chloride
The acetylated intermediate reacts with 4-nitrobenzenesulfonyl chloride (1.0 equiv) in pyridine at 50°C for 6 hours. Deprotection is achieved by hydrolyzing the acetyl group with 10% NaOH at 80°C for 1 hour.
Table 2: Intermediate Protection Method Parameters
| Step | Conditions | Yield |
|---|---|---|
| Acetylation | Toluene, reflux, 2 hours | 95% |
| Sulfonamide Formation | Pyridine, 50°C, 6 hours | 78% |
| Deprotection | 10% NaOH, 80°C, 1 hour | 85% |
Purification and Crystallization Techniques
Crude N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide is typically purified via recrystallization. Ethanol is the solvent of choice due to its ability to dissolve impurities while selectively crystallizing the product.
Recrystallization Protocol
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Dissolve the crude product in hot ethanol (10 mL/g) at 70°C.
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Filter the solution to remove insoluble particulates.
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Cool the filtrate to 4°C for 12 hours to induce crystallization.
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Isolate crystals via vacuum filtration and dry at 40°C.
This process enhances purity from ~90% to >98%, as confirmed by HPLC.
Mechanistic and Kinetic Considerations
The reaction mechanism proceeds via a two-step nucleophilic substitution (SN2):
-
Formation of the Sulfonate Intermediate :
The amine attacks the sulfonyl chloride, displacing chloride and forming a tetrahedral intermediate. -
Deprotonation and Stabilization :
The base (e.g., NaOH or EtN) neutralizes HCl, shifting equilibrium toward product formation.
Reaction kinetics favor polar aprotic solvents (e.g., acetone) due to their ability to stabilize ionic intermediates. Elevated temperatures (25–50°C) accelerate the reaction but risk decomposition of the nitro group.
Challenges and Optimization Strategies
Moisture Sensitivity
4-Nitrobenzenesulfonyl chloride is hygroscopic, necessitating anhydrous conditions. Pre-drying solvents over molecular sieves and conducting reactions under nitrogen atmosphere improve yields by 10–15%.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (−NO₂) at the para position of the benzene ring undergoes catalytic hydrogenation to form the corresponding amine derivative. This reaction is critical for generating intermediates with enhanced biological activity.
Reaction Conditions
-
Catalyst : 10% palladium on carbon (Pd/C)
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Solvent : Acetic acid
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Pressure : 40 psi hydrogen gas
Product
The reduction yields N-acetyl-N-(4,6-dimethyl-2-pyrimidyl)sulfanilamide (melting point: 201.5–203.0°C), confirmed by recrystallization from acetonitrile .
Acylation Reactions
The sulfonamide’s amino group participates in acylation under controlled conditions.
Key Steps
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Protection : The primary amino group is protected using a carbobenzoxy (Cbz) group to prevent undesired side reactions.
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Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine or alkaline media.
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Deprotection : Catalytic hydrogenation removes the Cbz group .
Example Reaction
Acylation of the sodium salt of N-(4,6-dimethyl-2-pyrimidyl)-4-nitrobenzenesulfonamide with acetyl chloride produces the N-acetylated derivative in 91.5% yield .
Acid-Base Reactions
The sulfonamide proton exhibits acidity, enabling salt formation under alkaline conditions.
Sodium Salt Formation
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Reagents : 5 N sodium hydroxide (NaOH)
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Conditions : Heating on a steam bath followed by chilling and filtration.
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Product : Sodium salt of N-(4,6-dimethyl-2-pyrimidyl)-4-nitrobenzenesulfonamide (isolated as a stable powder) .
Sulfonamide Hydrolysis
Under strongly acidic or basic conditions, the sulfonamide bond can cleave, though this reaction is less common due to the compound’s stability.
Conditions
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Acidic Hydrolysis : Concentrated HCl at elevated temperatures (100–150°C).
Synthetic Utility in Heterocyclic Chemistry
The pyrimidine ring participates in nucleophilic substitution reactions. For example:
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Amination : Reacts with amines to form substituted pyrimidine derivatives.
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Cross-Coupling : Palladium-catalyzed coupling with aryl halides .
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide has shown promising antimicrobial properties. Studies indicate that sulfonamides, including this compound, can inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is crucial for the development of antibiotics targeting bacterial infections.
1.2 Antimalarial Research
Research has indicated that derivatives of sulfonamides can inhibit plasmepsin II, an enzyme critical for the survival of malaria parasites. A study highlighted the potential of this compound as a lead compound in developing antimalarial drugs by targeting these enzymes effectively .
1.3 PET Imaging Agents
The compound has been explored as a precursor for positron emission tomography (PET) tracers. Its ability to form stable complexes with radiolabels makes it suitable for imaging applications in medical diagnostics .
Agricultural Applications
2.1 Herbicidal Properties
this compound exhibits herbicidal activity against various weeds. It functions by inhibiting specific metabolic pathways in plants, which can be particularly effective against hard-to-control species like nutsedge .
2.2 Selectivity and Efficacy
The selectivity of this compound allows it to target unwanted vegetation while minimizing damage to crops, making it a valuable tool in sustainable agriculture practices.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of sulfonamides found that this compound exhibited significant activity against Gram-positive bacteria, indicating its potential use in treating infections caused by these pathogens.
Case Study 2: Herbicide Development
In trials assessing the effectiveness of various herbicides, this compound demonstrated superior control over certain weed species compared to traditional herbicides, showcasing its potential as a novel agricultural chemical.
Mechanism of Action
The mechanism of action of N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the bacteriostatic effect of the compound, effectively controlling bacterial infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide with structurally related sulfonamide derivatives, focusing on molecular properties, substituents, and biological activities:
Key Observations:
Substituent Effects on Binding Affinity: The nitrobenzylideneamino derivative exhibits the strongest binding to microbial targets (6TZ6 and 7CKQ) with docking scores of -6.05 to -6.59 kcal/mol, attributed to its extended π-conjugation and hydrogen-bond interactions with residues like HIS 388 and LYS 155 . In contrast, the nitrobenzenesulfonamide lacks direct binding data but may exhibit weaker interactions due to the absence of the benzylideneamino group’s planar geometry.
Fluorine substituents (e.g., 4-fluorobenzamide derivative) enhance lipophilicity and may improve pharmacokinetic properties .
Synthetic Accessibility: The parent compound’s synthesis likely involves sulfonylation of 4,6-dimethyl-2-pyrimidinamine with 4-nitrobenzenesulfonyl chloride, analogous to methods for N4-acetylsulfamethazine . The nitrobenzylideneamino variant requires additional steps for Schiff base formation, increasing synthetic complexity .
Research Findings and Implications
- Antimicrobial Potential: The nitrobenzylideneamino derivative’s superior binding scores suggest it is a more potent antimicrobial agent than the nitrobenzenesulfonamide. However, the latter’s simpler structure may offer advantages in synthetic yield and cost-effectiveness .
- Bulky substituents (e.g., valeroyl) increase lipophilicity but may reduce solubility .
- Unresolved Questions : Direct comparative studies on the nitrobenzenesulfonamide’s binding interactions and antimicrobial efficacy are needed to validate hypotheses derived from structural analogs.
Biological Activity
N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide, a sulfonamide compound, has garnered attention for its biological activity, particularly its antibacterial properties. This article explores its mechanism of action, biological efficacy, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N-(4,6-dimethylpyrimidin-2-yl)-4-nitrobenzenesulfonamide
- Molecular Formula : C12H12N4O4S
- Molecular Weight : 308.31 g/mol
- CAS Number : 153312-38-0
The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme plays a crucial role in the bacterial synthesis of folic acid, which is essential for DNA synthesis and cell growth. By blocking DHPS, the compound effectively restricts bacterial proliferation, leading to a bacteriostatic effect .
Antibacterial Activity
This compound has demonstrated significant antibacterial activity against various strains of bacteria. Studies have shown that it is particularly effective against Gram-positive bacteria. The compound's efficacy can be attributed to its structural features that enhance binding affinity to DHPS.
Comparative Efficacy Table
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Streptococcus pneumoniae | 8 µg/mL |
Case Studies
Several studies have investigated the biological activity of this compound:
-
In vitro Study on Bacterial Strains :
A study assessed the compound's effectiveness against a range of bacterial isolates from clinical samples. Results indicated that it inhibited growth in over 70% of tested strains, suggesting broad-spectrum potential . -
Mechanistic Insights :
Research focused on the interaction between the compound and DHPS revealed that structural modifications could enhance potency. For instance, derivatives with additional functional groups showed improved binding affinity and antibacterial activity . -
Preclinical Evaluations :
In animal models, this compound demonstrated significant efficacy in treating infections caused by resistant bacterial strains. These findings support its potential use in clinical settings as an alternative treatment option .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, sulfonamide derivatives are typically prepared by reacting sulfonyl chlorides with amines. A related method involves refluxing 2-thio-4,6-dimethylpyrimidine with halogenated intermediates (e.g., 2-chloroacetamide derivatives) in ethanol, followed by crystallization using chloroform-acetone mixtures . Structural analogs, such as sulfadiazine derivatives, are synthesized by condensing pyridine-4-carboxaldehyde with sulfadiazine, followed by purification via column chromatography .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Key parameters include bond lengths (e.g., S–N bonds at ~1.62 Å), torsion angles (e.g., C–S–N–C ~80°), and intermolecular interactions (e.g., hydrogen bonding between sulfonamide NH and nitro groups). Refinement protocols using programs like SHELXL and OLEX2 are employed, with H atoms positioned geometrically and thermal parameters constrained to parent atoms .
Q. What basic biological activities are reported for this compound?
- Methodological Answer : Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., E. coli, S. aureus). For example, sulfonamide-pyrimidine hybrids exhibit MIC values ranging from 8–64 µg/mL, with molecular docking used to correlate activity with binding to dihydropteroate synthase (DHPS) .
Advanced Research Questions
Q. How does the nitro substituent influence binding interactions with biological targets?
- Methodological Answer : The nitro group enhances electrophilicity, facilitating π-π stacking and hydrogen bonding with protein active sites. In studies with the 6TZ6 protein (a bacterial target), the nitrobenzylideneamino moiety forms hydrophobic contacts with residues like Val231 and Thr177, while the sulfonamide group hydrogen-bonds to catalytic sites. Binding free energy calculations (e.g., ΔG = -9.2 kcal/mol) validate affinity .
Q. What computational strategies resolve contradictions in crystallographic or activity data?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize molecular geometries and validate experimental bond lengths/angles. For conflicting antimicrobial results, molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) assess stability of ligand-protein complexes, distinguishing true binding from crystallographic artifacts .
Q. How do structural analogs (e.g., sulfamethazine) differ in properties?
- Methodological Answer : Replacing the nitro group with an amino group (as in sulfamethazine) reduces electron-withdrawing effects, altering solubility and bioactivity. Sulfamethazine (4-amino derivative) shows higher solubility in polar solvents (logP = 0.8 vs. 2.1 for the nitro analog) and broader antimicrobial spectra due to enhanced DHPS inhibition .
Q. What protocols address discrepancies in crystallographic refinement?
- Methodological Answer : Multi-temperature crystallography (e.g., 100–300 K datasets) mitigates thermal motion artifacts. For disordered regions, iterative refinement with anisotropic displacement parameters (ADPs) and twin correction (e.g., using TWINABS) improves resolution. R-factor convergence below 0.05 ensures reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
